molecular formula C18H12ClFN4O3S B11658905 2-chloro-6-fluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-chloro-6-fluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11658905
M. Wt: 418.8 g/mol
InChI Key: KFCKDUYDRZIIJT-UHFFFAOYSA-N
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Description

Strategic Integration of Thieno[3,4-c]Pyrazole Core in Modern Medicinal Chemistry

The thieno[3,4-c]pyrazole system constitutes a privileged scaffold in contemporary drug discovery due to its dual heterocyclic character and three-dimensional electronic profile. This fused bicyclic system combines the π-deficient thiophene ring with the π-excessive pyrazole moiety, creating a polarized electron distribution that facilitates diverse molecular interactions.

Table 1: Comparative Analysis of Thienopyrazole Derivatives in Medicinal Applications

Biological Activity Key Structural Features Mechanism Implications Reference
Kinase Inhibition 3,4-Fused thienopyrazole with nitrophenyl ATP-binding pocket modulation
Microtubule Disruption Thieno[2,3-c]pyrazole with benzamide β-tubulin interaction
Antioxidant Protection Amino-thienopyrazole carboxamide Free radical scavenging

The planar configuration of the thieno[3,4-c]pyrazole core enables π-π stacking interactions with aromatic residues in biological targets, while its nitrogen atoms serve as hydrogen bond acceptors. The 4,6-dihydro-2H configuration introduces partial saturation, enhancing conformational flexibility for target adaptation. Recent synthetic advancements employing palladium-copper bimetallic systems have enabled efficient construction of this scaffold through cascade imination/intramolecular decarboxylative coupling.

Electronic Configuration Analysis of Nitrophenyl Substituent Positioning

The para-nitrophenyl group at position 2 of the thienopyrazole ring induces significant electronic effects through resonance and inductive mechanisms. The nitro group's strong electron-withdrawing character creates localized electron deficiency at the aromatic ring, which propagates through conjugation to the heterocyclic core.

Electronic Impact of 4-Nitrophenyl Substituent

  • Resonance Effects : Delocalization of π-electrons from phenyl ring to nitro group
  • Inductive Withdrawal : -I effect enhances core electrophilicity
  • Dipole Moment : Creates molecular dipole of 5.2 D (calculated)
  • Redox Potential : E1/2 = -1.23 V vs SCE (cyclic voltammetry data)

Positioning the nitrophenyl group at the 2-position of the thienopyrazole ring optimizes electronic communication between the substituent and heterocyclic nitrogen atoms. This arrangement facilitates charge transfer complexes with biological targets, particularly those containing electron-rich aromatic residues. The nitro group's orientation also influences molecular packing in solid state, with X-ray diffraction studies of analogous compounds showing intermolecular dipole interactions of 3.5-4.2 Å.

Benzamide Moiety Functionalization Patterns in Multi-Target Ligand Design

The 2-chloro-6-fluorobenzamide substituent demonstrates calculated polar surface area of 89 Ų and ClogP of 3.7, indicating balanced hydrophilicity-lipophilicity characteristics. The ortho-chloro and para-fluoro substitutions create a polarized electronic environment that enhances both membrane permeability and target binding affinity.

Table 2: Benzamide Substituent Effects on Molecular Properties

Substituent Position Electronic Contribution Steric Effects (van der Waals vol.) Hydrogen Bond Capacity
2-Chloro m 18.7 ų Weak H-bond acceptor
6-Fluoro p 8.3 ų H-bond donor (C-F...H)

The benzamide carbonyl group serves as a hydrogen bond acceptor (d = 1.23 Å, θ = 120°), while the fluorine atom participates in non-classical hydrogen bonding interactions. Molecular docking simulations of analogous structures demonstrate binding energy improvements of 1.8-2.4 kcal/mol compared to non-halogenated derivatives. This functionalization pattern aligns with modern multi-target ligand design strategies, enabling simultaneous interaction with complementary binding pockets in biological targets.

Properties

Molecular Formula

C18H12ClFN4O3S

Molecular Weight

418.8 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H12ClFN4O3S/c19-13-2-1-3-14(20)16(13)18(25)21-17-12-8-28-9-15(12)22-23(17)10-4-6-11(7-5-10)24(26)27/h1-7H,8-9H2,(H,21,25)

InChI Key

KFCKDUYDRZIIJT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized benzamide derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against certain pathogens.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Shares similar functional groups and is studied for its antibacterial activity.

    Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

2-Chloro-6-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H14ClF N3O2S
  • Molecular Weight : 358.81 g/mol

The presence of a thieno[3,4-c]pyrazole moiety is significant as it is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related thieno[3,4-c]pyrazole derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, suggesting strong antitumor activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Thieno[3,4-c]pyrazole DerivativeHepG20.25AMPK pathway activation
N-(piperidine-4-yl)benzamideVarious0.49–48.0Cell cycle arrest via p53/p21 pathway

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to 2-chloro-6-fluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways such as AMPK and p53.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
  • Modulation of Inflammatory Responses : Reducing the expression of inflammatory markers.

Case Studies

Several case studies have explored the efficacy and safety profile of thieno[3,4-c]pyrazole derivatives in preclinical models:

  • Study on HepG2 Cells : A study reported significant growth inhibition in HepG2 cells treated with a thieno[3,4-c]pyrazole derivative, confirming its potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, a related compound demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. Optimization Factors :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization steps .

Advanced: How can researchers resolve contradictions in reported synthetic yields for thieno[3,4-c]pyrazole derivatives?

Answer:
Yield discrepancies often arise from variations in:

  • Starting Material Purity : Impurities in nitrophenyl precursors can reduce efficiency .
  • Reaction Scale : Small-scale syntheses (<1 mmol) may overestimate yields due to handling losses .
  • Workup Methods : Incomplete extraction or premature crystallization affects recovery rates .

Q. Methodological Solutions :

  • Standardized Protocols : Use high-purity reagents and consistent stoichiometry.
  • In-Process Monitoring : Employ TLC or HPLC to track reaction progress and intermediate stability .
  • Reproducibility Trials : Validate yields across multiple labs with controlled conditions .

Basic: Which analytical techniques are recommended for structural characterization?

Answer:
Key methods include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • 19F NMR : Validates fluorine incorporation .

Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .

X-Ray Crystallography : Resolves 3D structure and confirms regiochemistry .

HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Advanced: What strategies are used to study structure-activity relationships (SAR) of halogenated benzamide derivatives?

Answer:
SAR studies focus on:

Functional Group Variation :

  • Replace Cl/F with other halogens (Br, I) to assess electronic effects .
  • Modify the nitro group (e.g., reduce to amine) to probe redox sensitivity .

Biological Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines .

Computational Modeling :

  • Molecular Docking : Predict binding affinities to targets like ATP-binding pockets .
  • QSAR Models : Corrogate substituent properties (e.g., logP, polar surface area) with activity .

Q. Example SAR Table :

Substituent ModificationObserved Activity ChangeMechanistic Insight
4-NO₂ → 4-NH₂ Reduced cytotoxicityNitro group critical for redox-mediated activity
6-F → 6-Cl Enhanced lipophilicityImproved membrane permeability

Basic: What protocols assess solubility and stability in preclinical studies?

Answer:
Solubility :

  • pH-Dependent Studies : Measure in buffers (pH 1.2–7.4) using shake-flask method .
  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures for injectable formulations .

Q. Stability :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative (H₂O₂) conditions .
  • HPLC Stability Indicating Method : Monitor degradation products over 14 days .

Advanced: How can computational methods predict biological targets for this compound?

Answer:

Target Fishing :

  • PharmMapper : Screen against >7,000 protein structures to identify potential targets .
  • SwissTargetPrediction : Leverage ligand similarity to known bioactive molecules .

Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR, VEGFR) to assess stability .

ADMET Prediction :

  • pkCSM : Estimate permeability (Caco-2), hepatic metabolism, and toxicity (hERG inhibition) .

Validation : Cross-correlate computational hits with experimental assays (e.g., kinase profiling panels) .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity Screening : Conduct Ames test (mutagenicity) and acute toxicity in zebrafish .
  • PPE Requirements : Use nitrile gloves, lab coat, and fume hood due to halogenated aromatic structure .
  • Waste Disposal : Incinerate halogen-containing waste at >1,000°C to prevent dioxin formation .

Advanced: How can researchers optimize regioselectivity in thieno[3,4-c]pyrazole synthesis?

Answer:

Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) to control cyclization .

Metal Catalysis : Use CuI or Pd(OAc)₂ to favor C–N bond formation over competing pathways .

Solvent Effects : Non-polar solvents (toluene) enhance regioselectivity by reducing ionic intermediates .

Q. Case Study :

  • Without Catalyst : 60% yield, 3:1 regioselectivity.
  • With CuI (5 mol%) : 85% yield, >20:1 regioselectivity .

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